molecular formula C17H16ClNO2 B2618723 N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide CAS No. 749896-89-7

N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide

Cat. No.: B2618723
CAS No.: 749896-89-7
M. Wt: 301.77
InChI Key: COOIFIYJPGQGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide (CAS 749896-89-7) is a chemical compound with a molecular formula of C 17 H 16 ClNO 2 and a molecular weight of 301.77 g/mol . This molecule is characterized by its specific structure, which integrates a 2-chloro-4,6-dimethylaniline moiety linked to a benzoylacetamide group. The presence of these functional groups makes it a potential intermediate or building block in organic synthesis and medicinal chemistry research. Researchers can utilize this compound in the exploration of novel heterocyclic compounds, such as pyrimidines and pyridines, or as a precursor in the development of potential pharmacologically active molecules. As a defined chemical entity, it serves as a valuable reference standard and starting material in various research and development applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper laboratory handling procedures should be observed. For comprehensive quality assurance, the provided Certificate of Analysis includes data on identity, purity, and stability. The compound is typically shipped under cold-chain conditions to ensure its integrity .

Properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-11-8-12(2)17(14(18)9-11)19-16(21)10-15(20)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOIFIYJPGQGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323836
Record name N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673719
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

749896-89-7
Record name N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide typically involves the reaction of 2-chloro-4,6-dimethylaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted to yield the final product. The reaction conditions generally include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide to structurally related compounds from , focusing on molecular features, synthesis, and spectral properties.

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents (R Groups) Yield Key Spectral Features (IR/NMR)
Target Compound C₁₇H₁₇ClN₂O₂ (inferred) 2-chloro-4,6-dimethylphenyl Likely C=O (1700–1750 cm⁻¹), aromatic C-Cl (750 cm⁻¹)
2-(dibenzylamino)-N-(2,6-dimethylphenyl)-... (4d) C₃₁H₃₀N₂O₂ 2,6-dimethylphenyl; dibenzylamino 95% C=O (1720 cm⁻¹), NH (3300 cm⁻¹); aromatic H (δ 7.2–7.4 ppm)
2-[benzyl(ethyl)amino]-N-(2,6-dimethylphenyl)-... (4e) C₂₆H₂₈N₂O₂ 2,6-dimethylphenyl; benzyl(ethyl)amino 90% C=O (1715 cm⁻¹), CH₂ (δ 3.5–4.0 ppm)
2-[benzyl(methyl)amino]-N-(tert-butyl)-... (4c) C₂₁H₂₆N₂O₂ tert-butyl; benzyl(methyl)amino 92% C=O (1730 cm⁻¹), tert-butyl CH₃ (δ 1.4 ppm)

Key Observations:

  • Spectroscopy: The chloro substituent would produce distinct ¹H NMR signals (e.g., deshielded aromatic protons) and IR absorption for C-Cl bonds, differentiating it from non-halogenated analogs .

Biological Activity

N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide, also known as CAS 749896-89-7, is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

Chemical Formula: C17H16ClNO2
Molecular Weight: 301.77 g/mol
IUPAC Name: N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide

The compound features a chlorinated aromatic ring, a phenyl group, and an amide linkage. Its unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide typically involves the reaction of 2-chloro-4,6-dimethylaniline with benzoyl chloride in the presence of a base such as pyridine. This process can be optimized for higher yields and purity through continuous flow synthesis methods .

The biological activity of N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it has been implicated in studies related to enzyme inhibition and protein-ligand interactions .

Enzyme Inhibition Studies

Research has shown that this compound exhibits inhibitory effects on certain enzymes relevant to metabolic pathways. For instance, studies have indicated that it may protect pancreatic β-cells against endoplasmic reticulum (ER) stress-induced dysfunction and death, which is crucial in the context of diabetes management .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionProtects β-cells from ER stress-induced apoptosis
Protein-Ligand InteractionModulates activity of specific enzymes
General ToxicityLow toxicity profile in preliminary studies

Case Studies

A notable case study explored the protective effects of N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide on INS-1 cells under ER stress conditions. The study demonstrated that treatment with this compound significantly reduced markers of apoptosis (cleaved caspase-3 and PARP), indicating its potential as a therapeutic agent for diabetes .

Comparison with Similar Compounds

N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide can be compared to other compounds with similar structures that also exhibit biological activity:

Compound NameActivity TypeReference
N-(2-chloro-4,6-dimethylphenyl)acetamideModerate enzyme inhibition
N-(2-chloro-4,6-dimethylphenyl)-4-methoxybenzamideAntiproliferative effects

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide with high purity?

  • Methodology :

  • Use multi-step condensation reactions involving substituted phenyl precursors and acylating agents. Optimize solvent polarity (e.g., dichloromethane or DMF) to enhance solubility of intermediates.
  • Implement column chromatography or recrystallization for purification, monitoring via TLC and HPLC (≥98% purity threshold) .
  • Characterize intermediates using 1^1H/13^13C NMR and FT-IR to verify functional groups (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}) .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodology :

  • Combine spectroscopic techniques:
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical mass (e.g., [M+H]+^+ for C17_{17}H15_{15}ClNO2_2).
  • X-ray crystallography : Resolve crystal lattice parameters to confirm substituent positions on the aromatic ring .
  • Cross-reference experimental data with computational predictions (e.g., DFT-optimized geometries) to identify steric or electronic anomalies .

Advanced Research Questions

Q. How can quantum chemical calculations guide the optimization of reaction pathways for this compound?

  • Methodology :

  • Use density functional theory (DFT) to model transition states and activation energies for key steps (e.g., amide bond formation). Compare with experimental kinetic data to refine reaction conditions .
  • Apply cheminformatics tools to screen solvent effects and catalyst interactions (e.g., Pd/C for dechlorination side reactions) .
  • Validate computational models by correlating predicted yields with empirical results under varying temperatures (25–80°C) and pressures .

Q. What statistical approaches resolve contradictions in bioactivity data across different assays?

  • Methodology :

  • Conduct multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., solvent residues, pH variations) in enzyme inhibition assays .
  • Design a fractional factorial experiment to isolate factors affecting bioactivity (e.g., substituent electronegativity vs. steric bulk) .
  • Apply Bayesian inference to quantify uncertainty in IC50_{50} measurements when conflicting results arise from cell-based vs. cell-free assays .

Q. How can reactor design minimize byproduct formation during scaled-up synthesis?

  • Methodology :

  • Use continuous-flow reactors to enhance heat/mass transfer and reduce reaction time (critical for thermally labile intermediates) .
  • Simulate fluid dynamics (CFD models) to optimize mixing efficiency and avoid localized overconcentration of reagents .
  • Monitor real-time byproduct profiles using inline FT-IR or Raman spectroscopy paired with automated feedback controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.